molecular formula C12H18FN B13261657 4-fluoro-N-(4-methylpentan-2-yl)aniline

4-fluoro-N-(4-methylpentan-2-yl)aniline

Cat. No.: B13261657
M. Wt: 195.28 g/mol
InChI Key: RKKVGKXSGLOZGC-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

The synthesis of 4-fluoro-N-(4-methylpentan-2-yl)aniline involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(4-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-fluoro-N-(4-methylpentan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

4-fluoro-N-(4-methylpentan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-9(2)8-10(3)14-12-6-4-11(13)5-7-12/h4-7,9-10,14H,8H2,1-3H3

InChI Key

RKKVGKXSGLOZGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=CC=C(C=C1)F

Origin of Product

United States

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